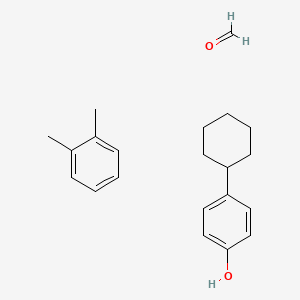
4-Cyclohexylphenol;formaldehyde;1,2-xylene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Formaldehyde, polymer with 4-cyclohexylphenol and dimethylbenzene is a synthetic polymer formed by the reaction of formaldehyde with 4-cyclohexylphenol and dimethylbenzene. This compound is known for its unique properties and applications in various fields, including chemistry, biology, medicine, and industry .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of formaldehyde, polymer with 4-cyclohexylphenol and dimethylbenzene involves the polymerization of formaldehyde with 4-cyclohexylphenol and dimethylbenzene. The reaction typically occurs under acidic or basic conditions, which influence the structure and properties of the resulting polymer. Under acidic conditions, the polymer tends to be linear with minimal branching, while under basic conditions, a more networked structure is formed .
Industrial Production Methods
Industrial production of this polymer involves controlled polymerization processes to ensure consistency and quality. The reaction conditions, such as temperature, pH, and concentration of reactants, are carefully monitored to achieve the desired polymer characteristics. The polymer is then purified and processed for various applications .
化学反応の分析
Types of Reactions
Formaldehyde, polymer with 4-cyclohexylphenol and dimethylbenzene undergoes several types of chemical reactions, including:
Oxidation: The polymer can be oxidized to form various oxidation products.
Reduction: Reduction reactions can modify the polymer’s properties.
Substitution: Substitution reactions can introduce different functional groups into the polymer.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions vary depending on the desired outcome, such as temperature, pressure, and solvent used .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids, while substitution reactions can introduce functional groups like hydroxyl or amino groups .
科学的研究の応用
Formaldehyde, polymer with 4-cyclohexylphenol and dimethylbenzene has a wide range of scientific research applications, including:
Chemistry: Used as a precursor for the synthesis of other polymers and materials.
Biology: Employed in the development of biomaterials and drug delivery systems.
Medicine: Utilized in the formulation of medical devices and diagnostic tools.
Industry: Applied in the production of coatings, adhesives, and composite materials .
作用機序
The mechanism of action of formaldehyde, polymer with 4-cyclohexylphenol and dimethylbenzene involves its interaction with various molecular targets and pathways. The polymer can form cross-links with other molecules, enhancing its mechanical properties and stability. These interactions are crucial for its applications in coatings, adhesives, and composite materials .
類似化合物との比較
Similar Compounds
Similar compounds to formaldehyde, polymer with 4-cyclohexylphenol and dimethylbenzene include:
Phenol-formaldehyde resins: These are synthetic polymers formed by the reaction of phenol with formaldehyde and are widely used in various industrial applications.
Urea-formaldehyde resins: These polymers are formed by the reaction of urea with formaldehyde and are commonly used in adhesives and coatings.
Melamine-formaldehyde resins: These are formed by the reaction of melamine with formaldehyde and are used in laminates and surface coatings.
Uniqueness
What sets formaldehyde, polymer with 4-cyclohexylphenol and dimethylbenzene apart from these similar compounds is its unique combination of 4-cyclohexylphenol and dimethylbenzene, which imparts specific properties such as enhanced mechanical strength, thermal stability, and chemical resistance. These properties make it particularly suitable for specialized applications in various fields .
特性
CAS番号 |
60806-49-7 |
|---|---|
分子式 |
C21H28O2 |
分子量 |
312.4 g/mol |
IUPAC名 |
4-cyclohexylphenol;formaldehyde;1,2-xylene |
InChI |
InChI=1S/C12H16O.C8H10.CH2O/c13-12-8-6-11(7-9-12)10-4-2-1-3-5-10;1-7-5-3-4-6-8(7)2;1-2/h6-10,13H,1-5H2;3-6H,1-2H3;1H2 |
InChIキー |
CZJQQTVENKTCRT-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=CC=C1C.C=O.C1CCC(CC1)C2=CC=C(C=C2)O |
関連するCAS |
60806-49-7 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![2H-Cyclopenta[b]furan-2-one, 4,5,6,6a-tetrahydro-3-methyl-](/img/structure/B14610959.png)


![1-Phenylbicyclo[3.2.0]hept-6-ene](/img/structure/B14610977.png)

![7-Chloro[1,3]oxazolo[4,5-c]quinolin-2(3H)-one](/img/structure/B14610982.png)
![N-{3-[(Butan-2-yl)oxy]phenyl}-2-iodobenzamide](/img/structure/B14610988.png)

![{2-[(4-Chloro-3-fluorophenyl)sulfanyl]phenyl}acetonitrile](/img/structure/B14610997.png)
![5-[(3,4-Dimethoxyphenyl)methyl]hexahydropyrimidine-2,4,6-trione](/img/structure/B14611012.png)

